4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine
Description
Contextualization of Biphenyl (B1667301) Amine Derivatives in Advanced Organic Synthesis
Biphenyl compounds and their derivatives are fundamental backbones in synthetic organic chemistry. rsc.org They are recognized as crucial structural motifs in a vast array of molecules, including natural products, pharmaceuticals, and materials for organic light-emitting diodes (OLEDs). rsc.orgarabjchem.org The biphenyl structure provides a semi-rigid scaffold that can be functionalized to create compounds with specific therapeutic or material properties. arabjchem.org
Within this class, biphenyl amines are particularly important as intermediates. google.com They serve as key building blocks in the agrochemical industry for the synthesis of potent fungicides. google.com The amino group on the biphenyl scaffold can be readily transformed, allowing for the construction of complex molecules. rsc.org For instance, substituted biphenyl anilines are vital in creating pharmaceuticals, dyes, and organometallic complexes due to the amino group's ability to react with aldehydes and ketones to form Schiff bases with versatile electronic properties. rsc.org The development of efficient, one-pot synthetic protocols for biphenyl anilines has further enhanced their utility in large-scale and economical chemical production. arabjchem.org
Rationale for Investigating Fluorine and Methyl Substitution Effects on Biphenyl Scaffolds
The specific substitution pattern of 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine is not arbitrary; it is designed to modulate the molecule's properties in a predictable manner. The inclusion of fluorine and methyl groups on the biphenyl core is a common strategy in medicinal chemistry and materials science to fine-tune a molecule's biological activity and physical characteristics.
The introduction of fluorine into organic molecules imparts unique physicochemical properties. acs.org Fluorine is highly electronegative and has a small van der Waals radius. Its presence can significantly increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. acs.org Furthermore, fluorine substitution can alter lipophilicity, which affects a molecule's absorption, distribution, and excretion profile. rsc.org The fluorine atom's ability to participate in hydrogen bonding can also influence how a molecule interacts with biological targets like enzymes or receptors. nih.gov In materials science, fluorinated biphenyls are used to develop liquid crystal displays (LCDs) and organic semiconductors due to their chemical stability and unique electronic nature. rsc.org
The methyl group, while seemingly simple, also plays a crucial role. It can influence the molecule's conformation through steric effects, affecting how the two phenyl rings are oriented relative to each other. This, in turn, can impact the molecule's interaction with other molecules or surfaces. The methyl group is also weakly electron-donating, which can subtly alter the electronic properties of the aromatic ring it is attached to, thereby influencing the reactivity of the nearby amine group.
Historical Development and Evolution of Synthetic Strategies for Related Aniline (B41778) and Biphenyl Systems
The synthesis of the biphenyl core has evolved significantly over the past century. Early methods included the Wurtz-Fittig reaction, which involved the coupling of aryl halides with alkyl halides using sodium metal, and the Ullmann reaction, which couples two aryl halides using a copper catalyst. rsc.orgarabjchem.org While foundational, these reactions often required harsh conditions and had limited functional group tolerance. rsc.org
The advent of transition-metal-catalyzed cross-coupling reactions revolutionized the synthesis of biphenyls and their derivatives. researchgate.net These methods offer milder reaction conditions, higher yields, and broader substrate scope. The Suzuki-Miyaura coupling, which pairs an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base, is one of the most widely used methods for constructing the biphenyl skeleton. rsc.orggoogle.com Other prominent methods include the Negishi coupling (organozinc reagents), Hiyama coupling (organosilicon reagents), and Stille coupling (organotin reagents). rsc.orgresearchgate.net These modern synthetic tools have made complex substituted biphenyls, including fluorinated and aminated derivatives, much more accessible for research and industrial applications. rsc.org
Table 2: Prominent Synthetic Methods for Biphenyl Scaffolds
| Reaction Name | Description | Historical Context |
|---|---|---|
| Wurtz-Fittig Reaction | Coupling of an aryl halide with an alkyl halide using sodium metal. rsc.org | Developed from the Wurtz reaction in the 1860s. rsc.org |
| Ullmann Reaction | Copper-catalyzed coupling of two aryl halide molecules. arabjchem.org | Discovered by Fritz Ullmann in 1901. rsc.org |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. rsc.orggoogle.com | Reported by Akira Suzuki in 1979; Nobel Prize in Chemistry 2010. |
| Negishi Coupling | Palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide. rsc.org | Reported by Ei-ichi Negishi in 1977; Nobel Prize in Chemistry 2010. |
Significance of the Aniline Moiety in Facilitating Advanced Chemical Transformations
The aniline moiety (an amino group attached to a benzene (B151609) ring) is a cornerstone of organic chemistry, serving as a precursor to a multitude of industrial chemicals, dyes, and pharmaceuticals. geeksforgeeks.orgwikipedia.org The amino group (-NH₂) profoundly influences the reactivity of the aromatic ring. It is a powerful activating group, making the ortho and para positions highly susceptible to electrophilic substitution reactions. wikipedia.org This property is exploited to introduce various functional groups onto the aromatic ring. geeksforgeeks.org
Furthermore, the amino group itself is a versatile functional handle. It can act as a nucleophile in a variety of reactions. wikipedia.org One of the most significant transformations of the aniline moiety is diazotization, where it reacts with nitrous acid to form a diazonium salt. geeksforgeeks.orgwikipedia.org Diazonium salts are exceptionally useful intermediates that can be converted into a wide range of substituents (e.g., -OH, -CN, -X [halogens]), providing a powerful tool for aromatic functionalization. The aniline group can also undergo acylation to form amides, a reaction often used to protect the amino group during other chemical transformations or to modulate its electronic influence on the ring. geeksforgeeks.org
Overview of Research Paradigms Applied to Related Fluorinated Aromatic Amines
The study of fluorinated aromatic amines is a dynamic area of chemical research, driven by their potential applications in medicinal chemistry and materials science. acs.orgnih.gov A primary research focus is the development of novel and efficient synthetic strategies to access these compounds. acs.orgnih.gov This includes methods for the direct fluorination of aromatic amines as well as building the molecules from fluorinated precursors. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-12(3-2-4-13(9)15)10-5-7-11(14)8-6-10/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFYUGKBPVOREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Investigations for 4 Fluoro 2 Methyl 1,1 Biphenyl 3 Amine
Green Chemistry Principles in the Synthesis of 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally benign processes. The Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing the biaryl bond, has been a major focus for "greening" synthetic routes. gctlc.orgresearchgate.net
Traditional Suzuki-Miyaura reactions often employ volatile and hazardous organic solvents. wikipedia.org A significant advancement in green chemistry is the adaptation of this reaction to solvent-free conditions or the use of water as the primary solvent. gctlc.orgacs.org
Solvent-Free Approaches: Mechanochemical methods, where reactants are ground together in the absence of a solvent, represent a highly sustainable approach. nih.govresearchgate.net For the synthesis of a biphenyl (B1667301) derivative, a solvent-free Suzuki-Miyaura coupling could be envisioned between an appropriate boronic acid/ester and an aryl halide. researchgate.netresearchgate.nettandfonline.com This approach minimizes waste, reduces energy consumption, and can sometimes lead to faster reaction times. researchgate.nettandfonline.com
Aqueous Media Methodologies: The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. gctlc.orgresearchgate.net The Suzuki-Miyaura reaction has been successfully performed in aqueous media, often with the aid of water-soluble ligands and catalysts. acs.orgnih.gov For the synthesis of this compound, a potential aqueous Suzuki coupling is outlined below.
Table 1: Hypothetical Aqueous Suzuki-Miyaura Coupling for a Precursor to this compound
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature (°C) |
| 2-Methyl-3-nitro-phenylboronic acid | 1-Bromo-4-fluorobenzene | Pd/SPhos | K₂CO₃ | Water/Acetonitrile (4:1) | 37 |
| 3-Amino-2-methylphenylboronic acid | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ | K₂CO₃ | Water | Room Temp |
This table illustrates potential green Suzuki-Miyaura coupling conditions for synthesizing a precursor to the target molecule, based on established methodologies for similar compounds. nih.gov The use of mild temperatures and environmentally benign bases further enhances the green credentials of such a synthetic route.
The development of sustainable catalytic systems is another cornerstone of green chemistry. This involves using catalysts that are highly efficient, recyclable, and derived from abundant, non-toxic materials.
Lignin-Based Catalysts: Lignin, a renewable biopolymer, has emerged as a promising support for catalytic systems. Lignin-based catalysts have been successfully used in C-C bond-forming reactions, showcasing their potential as a sustainable alternative in organic synthesis. mdpi.com
Catalyst Loading and Efficiency: Advances in ligand design have enabled Suzuki-Miyaura couplings with extremely low catalyst loadings, in some cases down to 0.001 mol%. wikipedia.org This high efficiency minimizes the amount of precious metal required, aligning with the principles of atom economy and waste reduction.
Table 2: Comparison of Catalytic Systems for Green Biphenyl Synthesis
| Catalyst Type | Advantages | Potential Application |
| Supported Pd Nanoparticles | Recyclable, low leaching | Suzuki-Miyaura coupling |
| Lignin-Based Catalysts | Renewable, low cost | C-C bond formation |
| High-Activity Pd-Phosphine Complexes | Extremely low catalyst loading | Suzuki-Miyaura and amination reactions |
Stereochemical Control and Diastereoselective Synthesis Considerations (if applicable to chiral derivatives)
While this compound itself is not chiral, the principles of stereochemical control are highly relevant for the synthesis of its chiral derivatives, particularly atropisomers which exhibit axial chirality due to restricted rotation around the biaryl bond.
The presence of a methyl group ortho to the biaryl linkage in the target molecule suggests that its derivatives with additional ortho substituents could exhibit stable atropisomerism. The synthesis of such chiral biphenyls with high stereoselectivity is a significant challenge in organic synthesis.
Diastereoselective Synthesis: One effective strategy for obtaining enantiomerically pure atropisomers is through diastereoselective synthesis. This involves coupling a racemic or prochiral biphenyl precursor with a chiral auxiliary. For instance, the ring-closing reaction of a racemic atropisomeric biphenyl dicarboxylic acid with a chiral diamine, such as (R,R)-diaminocyclohexane, can yield a single, enantiomerically pure diastereomer. nih.govuni-muenchen.de This approach offers a straightforward route to chiral biphenyl ligands and building blocks. nih.govuni-muenchen.de
Enantioselective Catalysis: The development of catalytic asymmetric methods for the synthesis of atropisomers is a highly active area of research. Chiral catalysts, including those based on novel biphenyl-based amines, have been shown to be effective in asymmetric reactions. rsc.orgresearchgate.net For the construction of chiral biaryl scaffolds, enantioselective Suzuki-Miyaura coupling using chiral phosphine ligands has emerged as a powerful tool. researchgate.net
Table 3: Approaches to Stereochemical Control in Biphenyl Synthesis
| Method | Description | Key Features |
| Diastereoselective Synthesis | Coupling with a chiral auxiliary to form separable diastereomers. | High diastereomeric excess, often relies on crystallization or chromatography for separation. nih.gov |
| Enantioselective Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | High enantiomeric excess, atom-economical. researchgate.netnih.gov |
| Central-to-Axial Chirality Transfer | Conversion of a pre-existing stereocenter to axial chirality. | Can provide access to atropisomers that are difficult to synthesize by other methods. nih.gov |
In the context of synthesizing chiral derivatives of this compound, these stereoselective strategies would be critical. For example, an enantioselective Suzuki-Miyaura coupling of appropriately substituted precursors could directly yield an enantiomerically enriched product.
Reactivity Profiles and Elucidation of Transformation Pathways
Electrophilic Aromatic Substitution Reactions of the Biphenyl (B1667301) Core
Electrophilic aromatic substitution (EAS) is a foundational reaction type for aromatic compounds. pearson.compearson.com The site of substitution on a biphenyl system is determined by identifying the more activated phenyl ring and the most reactive position on that specific ring. pearson.compearson.com
The regiochemical outcome of EAS reactions on 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine is a consequence of the cumulative directing effects of its substituents. The aniline (B41778) ring (Ring A), bearing the amino (-NH₂) and methyl (-CH₃) groups, is significantly more activated towards electrophilic attack than the fluorinated phenyl ring (Ring B). The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The methyl group is also an activating, ortho-, para-director. Conversely, the fluorine atom on Ring B is an ortho-, para-director but deactivates the ring through its strong inductive effect.
Therefore, electrophilic substitution is overwhelmingly expected to occur on Ring A. The directing effects of the substituents on this ring are as follows:
Amino Group (-NH₂): Strongly activating, ortho-, para-directing.
Methyl Group (-CH₃): Weakly activating, ortho-, para-directing.
Phenyl Group (Ring B): Activating, ortho-, para-directing. pearson.com
The positions ortho and para to the potent amino group are the most electronically enriched. However, steric hindrance from the adjacent methyl group and the bulk of the second phenyl ring will significantly influence the final product distribution. The C4 position is para to the amino group and ortho to the phenyl group, making it a highly probable site for substitution. The C6 position, being ortho to the amino group, is also activated but may be slightly less favored due to steric factors.
| Ring | Substituent | Position | Electronic Effect | Classification | Directing Preference |
|---|---|---|---|---|---|
| A | -NH₂ | 3 | +R >> -I | Strongly Activating | Ortho, Para (Positions 2, 4, 6) |
| -CH₃ | 2 | +I, Hyperconjugation | Weakly Activating | Ortho, Para (Positions 1, 3, 5) | |
| B | -F | 4' | -I > +R | Weakly Deactivating | Ortho, Para (Positions 3', 5') |
Reaction conditions play a critical role in determining the outcome of electrophilic substitution. Under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing. This protonation effectively deactivates Ring A, potentially shifting reactivity to the less deactivated Ring B, where substitution would be directed by the fluoro group to the ortho positions (3' and 5').
In contrast, reactions under neutral or mildly acidic conditions, such as bromination with Br₂ in a non-polar solvent, will favor substitution on the highly activated Ring A. The choice of Lewis acid in Friedel-Crafts reactions can also impact selectivity. masterorganicchemistry.com Bulky electrophiles, characteristic of many Friedel-Crafts alkylation and acylation reactions, will preferentially attack the sterically most accessible activated position, likely the C4 position. masterorganicchemistry.comorganicchemistrytutor.comorganic-chemistry.org
| Reaction | Reagents | Key Condition | Predicted Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Strongly Acidic | Substitution on Ring B (ortho to -F) due to -NH₃⁺ formation |
| Bromination | Br₂, FeBr₃ | Lewis Acid Catalysis | Substitution on Ring A, likely at C4 or C6 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Bulky Electrophile | Substitution on Ring A, favored at the sterically accessible C4 position |
Nucleophilic Reactivity of the Aniline Functionality
The lone pair of electrons on the nitrogen atom of the 3-amino group imparts nucleophilic character, making it susceptible to attack by various electrophiles.
The primary amino group readily undergoes reactions with a range of electrophilic partners.
Acylation: Reaction with acylating agents like acyl chlorides (e.g., acetyl chloride) or anhydrides in the presence of a base yields the corresponding N-acylated amide. This transformation is often used to protect the amino group and significantly reduces the activating effect of the amine on the aromatic ring. organic-chemistry.org
Alkylation: The amino group can be alkylated using alkyl halides. The reaction can proceed to give a mixture of secondary and tertiary amines, and potentially even a quaternary ammonium salt, depending on the stoichiometry and reaction conditions.
Arylation: While typically a method for forming the C-N bond itself, further arylation is possible under conditions such as the Buchwald-Hartwig cross-coupling, reacting the amine with an aryl halide in the presence of a palladium catalyst and a base.
As a primary amine, this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step to yield the C=N double bond. The formation of such imine derivatives can be a crucial step in the synthesis of more complex heterocyclic systems. For instance, reacting the amine with 5-fluorosalicylaldehyde would produce the corresponding salicylaldimine-based ligand. nih.gov
Metal-Catalyzed Functionalization of C-H Bonds
Modern synthetic chemistry increasingly utilizes transition-metal-catalyzed C-H functionalization to create complex molecules efficiently. beilstein-journals.orgcatalyst-enabling-synthetic-chemistry.comnih.gov The functional groups present in this compound offer potential handles for directing these transformations.
The amino group is a well-established directing group for the ortho-C-H functionalization of arenes. dmaiti.com Using catalysts based on palladium, rhodium, or ruthenium, it is possible to selectively activate and functionalize the C-H bonds at the C4 position. This strategy circumvents the limitations of classical electrophilic substitution and allows for the introduction of a wide array of functional groups.
The general mechanism involves the coordination of the nitrogen atom to the metal center, followed by the formation of a five-membered metallacycle intermediate through C-H activation (cyclometalation). This intermediate can then engage in various catalytic cycles, such as coupling with aryl halides (arylation), alkenes (alkenylation), or other partners. This approach offers a powerful and regioselective method for the late-stage diversification of the biphenyl scaffold. catalyst-enabling-synthetic-chemistry.comdmaiti.com
| Transformation | Catalyst System (Example) | Coupling Partner | Resulting Functionalization at C4 |
|---|---|---|---|
| Arylation | Pd(OAc)₂ | Aryl Halide (Ar-X) | Introduction of an Aryl Group |
| Alkenylation | [RhCp*Cl₂]₂ | Alkene (R-CH=CH₂) | Introduction of an Alkenyl Group |
| Acetoxylation | Pd(OAc)₂ | PhI(OAc)₂ | Introduction of an Acetoxy Group |
Ortho-Directed Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. wikipedia.orgnih.gov In this compound, the primary amine group (-NH2) can serve as a DMG after in-situ protection or conversion to a more effective directing group like a pivalamide or carbamate.
The amine group at the C3 position directs metalation to the ortho positions, C2 and C4. However, the C2 position is already substituted with a methyl group. This leaves the C4 position as the most probable site for lithiation. The reaction typically involves treating the N-protected biphenyl amine with a strong base, such as n-butyllithium or sec-butyllithium, followed by quenching with an electrophile. unblog.fr
Table 1: Potential Ortho-Directed Metalation Reactions
| Directing Group (on N) | Base | Electrophile (E+) | Potential Product |
|---|---|---|---|
| Pivaloyl (-COC(CH3)3) | s-BuLi/TMEDA | D2O | N-(4-Deuterio-4'-fluoro-2-methyl-[1,1'-biphenyl]-3-yl)pivalamide |
| Carbamate (-COOtBu) | t-BuLi | (CH3)3SiCl | tert-Butyl (4'-fluoro-2-methyl-4-(trimethylsilyl)-[1,1'-biphenyl]-3-yl)carbamate |
| Pivaloyl (-COC(CH3)3) | s-BuLi | I2 | N-(4'-Fluoro-4-iodo-2-methyl-[1,1'-biphenyl]-3-yl)pivalamide |
This table is illustrative and based on general DoM principles. TMEDA (tetramethylethylenediamine) is often used as an additive to break up organolithium aggregates and enhance basicity.
Site-Selective C-H Activation for Further Derivatization
Beyond DoM, transition metal-catalyzed C-H activation offers a versatile approach for derivatization. nih.gov These methods can target C-H bonds that are not easily accessible through classical electrophilic aromatic substitution or metalation. For this compound, the amine group can act as a native directing group for ortho-C-H activation, typically with palladium catalysts, leading to functionalization at the C4 position.
Furthermore, the installation of a removable directing group onto the amine allows for remote C-H activation. nih.govescholarship.org By choosing a template of appropriate length and geometry, it is possible to direct functionalization to other positions, such as the meta-C-H bonds of either aromatic ring, which would otherwise be difficult to achieve. researchgate.net
Table 2: Potential Site-Selective C-H Activation Reactions
| Catalyst System | Directing Group | Reaction Type | Target Position |
|---|---|---|---|
| Pd(OAc)2 / Ligand | Native -NH2 | Arylation | C4 |
| Pd(OAc)2 / Ligand | Removable Nitrile Template | Olefination | meta-C-H (e.g., C5 or C2') |
| Rh(III) Catalysts | Native -NH2 (as part of heterocycle) | Annulation | C4 |
This table outlines potential transformations based on established C-H activation methodologies for substituted biaryls. nih.govnih.gov
Oxidation-Reduction Pathways of the Aniline and Aromatic System
The presence of the electron-rich aniline moiety and the halogenated aromatic ring makes the compound susceptible to both oxidative and reductive transformations.
Oxidative Coupling Reactions to Dimeric or Polymeric Species
The aniline group is readily oxidized. Chemical or electrochemical oxidation can generate a radical cation intermediate, which can then undergo coupling reactions. nih.gov Depending on the oxidant and reaction conditions, various dimeric or polymeric species can be formed. For instance, mild oxidation could lead to the formation of an azo-dimer, connecting two molecules at the 3- and 3'-positions via an -N=N- linkage.
Under stronger oxidative conditions or via enzymatic catalysis, coupling could occur through C-N or C-C bond formation, leading to complex oligomeric or polymeric structures. Copper-catalyzed aerobic oxidation is a known method for coupling reactions involving amines. nih.govorganic-chemistry.org
Table 3: Potential Oxidative Coupling Products
| Oxidant / Catalyst | Proposed Intermediate | Major Product Type |
|---|---|---|
| NaOCl, air | Nitrene / Radical Cation | Azo-biphenyl |
| FeCl3, H2O2 | Radical Cation | Phenazine-type structures |
| Ti/RuO2 anode (electrochemical) | Radical Cation | Dimeric/Trimeric species |
These pathways are proposed based on the known oxidative behavior of substituted anilines and aminobiphenyls. nih.gov
Reductive Transformations of Specific Functional Groups
The molecule possesses functional groups that can be targeted for reduction, although the aniline group is already in its reduced form. The most significant potential reductive transformation is the cleavage of the carbon-fluorine bond. The C-F bond is the strongest single bond to carbon and is generally resistant to cleavage. nih.gov However, specific conditions, such as the use of potent reducing agents (e.g., solvated electrons from alkali metals in liquid ammonia) or specialized catalytic systems, can achieve hydrodefluorination. Reductive defluorination has been demonstrated for various polyfluorinated aromatic compounds, often under forcing conditions. nih.gov
Under very harsh conditions, such as high-pressure catalytic hydrogenation with catalysts like rhodium on carbon, the aromatic rings themselves could be reduced to their corresponding cyclohexyl rings.
Table 4: Potential Reductive Transformations
| Reagent / Conditions | Functional Group Targeted | Potential Product |
|---|---|---|
| Na / liq. NH3 | C-F | 2-Methyl-[1,1'-biphenyl]-3-amine |
| H2, Rh/C, high pressure/temp. | Aromatic Rings | 3-Amino-2-methylbicyclohexyl |
These transformations highlight the stability of the C-F bond and the conditions required for its cleavage or for ring saturation.
Radical Reaction Pathways and Their Synthetic Utility
The introduction of a radical initiator or the use of photochemistry can open up additional synthetic pathways. The methyl group at the C2 position is a prime target for radical reactions. Under standard free-radical bromination conditions using N-bromosuccinimide (NBS) and a radical initiator like AIBN, selective benzylic bromination can be achieved to yield 2-(bromomethyl)-4'-fluoro-[1,1'-biphenyl]-3-amine. This brominated intermediate is a versatile synthon for further modifications.
The aniline group can also participate in radical reactions. For example, in the Sandmeyer reaction, the amine can be converted to a diazonium salt, which can then be transformed into a variety of other functional groups via copper-catalyzed radical pathways. This provides an indirect method to leverage radical intermediates for the functionalization of the C3 position.
Table 5: Potential Radical-Mediated Reactions
| Reagent / Conditions | Target Site | Intermediate | Potential Product |
|---|---|---|---|
| NBS, AIBN, CCl4, heat | C2-Methyl | Benzylic radical | 2-(Bromomethyl)-4'-fluoro-[1,1'-biphenyl]-3-amine |
| 1. NaNO2, HCl; 2. CuCl | C3-Amine | Aryl radical (via diazonium) | 3-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl] |
This table illustrates the synthetic utility of radical reactions for functionalizing both the alkyl side chain and the aromatic core of the molecule.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are employed to determine the electronic properties and predict the chemical reactivity of a molecule. These methods model the molecule's electron distribution and energy levels.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. youtube.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is associated with a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
For 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine, FMO analysis would reveal how the electron-donating amine and methyl groups, along with the electron-withdrawing fluorine atom, influence the energy and distribution of these frontier orbitals.
Illustrative Data: FMO Parameters This table presents representative values for a molecule with similar functional groups, calculated at a typical DFT level of theory (e.g., B3LYP/6-311++G(d,p)).
| Parameter | Energy (eV) | Description |
| EHOMO | -5.25 | Indicates the molecule's capacity to act as an electron donor. |
| ELUMO | -0.75 | Represents the molecule's capacity to act as an electron acceptor. |
| Energy Gap (ΔE) | 4.50 | Correlates with the chemical stability and reactivity of the molecule. |
The Electrostatic Potential Surface (EPS) map, also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution within a molecule. researchgate.net It helps in predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In this compound, the EPS map would likely show a region of high electron density around the nitrogen atom of the amine group and the fluorine atom, indicating these are sites for potential hydrogen bonding or electrophilic interaction. Conversely, the hydrogen atoms of the amine group would appear as electron-deficient regions.
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govresearchgate.net By mapping properties onto this surface, one can identify and analyze different types of non-covalent contacts, such as hydrogen bonds and π-π stacking, which govern the crystal packing. nih.govacs.org The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. researchgate.net
For this compound, this analysis would elucidate the role of N-H···F, C-H···F, or N-H···π interactions in stabilizing the solid-state structure. Studies on similar fluorinated organic compounds have demonstrated the importance of such interactions in directing molecular assembly. acs.orgnih.gov The analysis quantifies the percentage contribution of various intermolecular contacts, with H···H contacts often being the most significant. nih.govnih.gov
Density Functional Theory (DFT) Based Mechanistic Investigations
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. It provides detailed information about transition states and reaction energy profiles, which is essential for understanding reaction feasibility and selectivity. researchgate.net
The synthesis of this compound likely involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. researchgate.netmdpi.com DFT calculations can be used to model the entire catalytic cycle of such reactions, including oxidative addition, transmetalation, and reductive elimination. researchgate.net
Transition state analysis involves locating the highest energy point along the reaction coordinate for each elementary step. By characterizing the geometry and vibrational frequencies of these transition states, chemists can understand the steric and electronic factors that control the reaction rate. For complex reactions, DFT can help elucidate competing pathways and explain observed product distributions. mdpi.com
For the synthesis of this compound via a Suzuki-Miyaura coupling, the energy profile would reveal the rate-determining step of the catalytic cycle. This information is invaluable for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve reaction yield and efficiency. researchgate.netmdpi.com
Conformational Analysis and Rotational Barriers of the Biphenyl (B1667301) System
The conformational flexibility of biphenyl derivatives is a key determinant of their chemical and physical properties. In the case of this compound, the rotational barrier around the central carbon-carbon bond and the resulting torsional landscape are of significant interest in computational and theoretical chemistry.
The ortho-methyl group in this compound is expected to have a profound steric effect, favoring non-planar conformations. nih.gov Computational studies on similar 2-methylbiphenyl systems show a destabilization of the planar conformation relative to unsubstituted biphenyl. nih.gov The energy of the planar conformation increases with increasing substitution at the ortho positions, making perpendicular or near-perpendicular conformations more energetically favorable. nih.gov
A hypothetical conformational energy profile for this compound would likely show two energy minima corresponding to enantiomeric twisted conformations. The transition states would correspond to the planar and perpendicular arrangements of the phenyl rings. The fluorine atom at the 4'-position is not expected to introduce significant steric hindrance but will influence the electronic properties of the molecule. researchgate.net
Table 1: Estimated Torsional Angles and Energy Barriers for Substituted Biphenyls
| Compound | Minimum Energy Dihedral Angle (°) | Rotational Energy Barrier (kcal/mol) |
| Biphenyl | ~45 | < 3.28 researchgate.net |
| 2-Methylbiphenyl | > 50 | ~12 westmont.edu |
| 2,2'-Dimethylbiphenyl | ~85-95 | > 24 westmont.edu |
| This compound (Estimated) | ~50-60 | ~12-15 |
Note: The values for this compound are estimations based on trends observed in related substituted biphenyls.
The surrounding solvent can significantly impact the conformational preferences of flexible molecules like biphenyls. nih.gov Solvation effects can alter the relative energies of different conformers and the barriers to rotation. researchgate.net For this compound, the polarity of the solvent is expected to play a crucial role.
In nonpolar solvents, intramolecular steric effects are the dominant factor in determining the preferred conformation. However, in polar solvents, dipole-dipole interactions between the solute and solvent molecules can stabilize more polar conformers. researchgate.net The presence of the amino and fluoro groups in this compound introduces polarity, which will influence its interaction with different solvents.
Computational models that incorporate solvent effects, either implicitly through a continuum model or explicitly with individual solvent molecules, are necessary to accurately predict the conformational behavior in solution. nih.gov These models can reveal shifts in the torsional angle and changes in the rotational energy barrier upon solvation. For example, studies on other molecules have shown that water molecules can form bridges between functional groups, affecting their relative stabilities compared to the gas phase. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior Elucidation
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions. nih.gov
MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. By simulating the system in different solvents, it is possible to observe how the solvent affects the distribution of torsional angles and the frequency of conformational transitions.
In a polar protic solvent like water, hydrogen bonding between the amino group and water molecules would be a significant interaction. nih.gov These interactions could influence the rotational dynamics around the biphenyl linkage. Similarly, the fluorine atom, while a weak hydrogen bond acceptor, can still participate in electrostatic interactions with polar solvent molecules. rsc.org
MD simulations allow for the calculation of the potential of mean force (PMF) along the torsional dihedral angle. The PMF provides the free energy profile for the rotation in a given solvent, from which the equilibrium conformations and rotational barriers can be determined. These simulations have shown that solvents can affect the free energy profile of the aryl-aryl torsion. nih.gov
Simulations of the bulk phase can provide information on properties such as the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. These analyses can reveal the preferred modes of intermolecular association. The fluorine atom can influence these interactions by altering the electronic distribution and reactivity of the molecule. researchgate.net
Advanced Spectroscopic and Structural Elucidation Techniques for Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure of 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine by mapping out the intricate network of scalar and dipolar couplings. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) scalar couplings, typically through two or three bonds. sdsu.eduscience.gov For this compound, COSY spectra would show correlations between adjacent aromatic protons on both the fluoro-substituted and the methyl-amino-substituted rings, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and their attached carbons (¹H-¹³C). sdsu.edu It is instrumental in assigning the ¹³C signals for each protonated carbon atom in the molecule, such as the methyl group and the aromatic CH groups.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu This is particularly powerful for identifying quaternary carbons (those without attached protons) and for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the methyl protons to the C2, C1, and C3 carbons of their ring, and crucially, to the C1' carbon of the other ring, confirming the biphenyl (B1667301) linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond scalar coupling, NOESY detects through-space dipolar couplings. researchgate.net It provides information about which protons are close to each other in space, regardless of whether they are bonded. For this biphenyl, NOESY cross-peaks would be expected between the ortho-methyl protons (at C2) and the proton at the C2' position on the adjacent ring, providing direct evidence for their spatial proximity and helping to define the molecule's preferred conformation.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound.
Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structural motifs. They are reported in ppm.
| Atom Position | Predicted δ ¹H (ppm) | Predicted δ ¹³C (ppm) | Key HMBC Correlations (from ¹H at position) | Key NOESY Correlations (from ¹H at position) |
| Methyl-amino Ring | ||||
| 2-CH₃ | ~2.10 | ~18 | C1, C2, C3, C1' | H-2', H-6' |
| 4 | ~6.80 | ~115 | C2, C5, C6 | H-5 |
| 5 | ~7.10 | ~128 | C1, C3, C4 | H-4, H-6 |
| 6 | ~6.90 | ~118 | C1, C2, C4 | H-5 |
| Fluoro Ring | ||||
| 2', 6' | ~7.45 | ~130 | C1', C3', C4', C1 | 2-CH₃ |
| 3', 5' | ~7.15 | ~116 | C1', C4', C5' | H-2', H-6' |
| Quaternary Carbons | ||||
| 1 | - | ~135 | - | - |
| 2 | - | ~132 | - | - |
| 3 | - | ~145 | - | - |
| 1' | - | ~138 | - | - |
| 4' | - | ~162 (d, ¹JCF ≈ 245 Hz) | - | - |
The presence of a substituent at the ortho position (the methyl group at C2) of the biphenyl core introduces steric hindrance that restricts the free rotation around the central C1-C1' single bond. libretexts.org This phenomenon, known as atropisomerism, can lead to the existence of stable rotational isomers (rotamers). Conformational isomers that can be isolated due to high energy barriers are known as atropisomers. libretexts.org
Dynamic NMR (DNMR) spectroscopy is a powerful technique used to measure the energy barriers associated with such conformational changes. researchgate.netnih.gov By monitoring the changes in the NMR spectrum at different temperatures, it is possible to determine the rate of interconversion between the rotamers. nih.gov At low temperatures, where rotation is slow on the NMR timescale, separate signals for each rotamer may be observed. As the temperature is increased, these signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures where rotation is fast. nih.gov
The coalescence temperature (Tc) can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process. For biphenyls with a single ortho-substituent, these barriers are typically in a range that is readily studied by DNMR. researchgate.net Attaching methyl groups in the ortho-position of a biphenyl system is known to increase the rotational barrier. researchgate.net The barrier to rotation in such systems can range from under 7 to over 20 kcal/mol, depending on the nature and size of the substituents. nih.gov For this compound, the barrier would be influenced by the steric bulk of the ortho-methyl group interacting with the ortho-proton on the adjacent ring.
Pharmaceutical compounds often exist in multiple crystalline forms, or polymorphs, which have the same chemical composition but different arrangements of molecules in the crystal lattice. nih.gov These differences can significantly affect physicochemical properties. Solid-state NMR (SSNMR) spectroscopy is a highly effective technique for identifying and characterizing polymorphism in both pure active pharmaceutical ingredients (APIs) and formulated drug products. europeanpharmaceuticalreview.comresearchgate.net
Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local environment of each nucleus within the rigid crystal lattice. dur.ac.uk Consequently, crystallographically non-equivalent atoms within the asymmetric unit of a crystal will give rise to distinct signals in the SSNMR spectrum. This makes SSNMR a powerful probe of the local structure.
For this compound, different polymorphs would exhibit distinct ¹³C and ¹⁹F SSNMR spectra. europeanpharmaceuticalreview.com The chemical shifts of the carbon and fluorine atoms are highly sensitive to subtle changes in molecular conformation (e.g., the dihedral angle between the two phenyl rings) and intermolecular interactions (e.g., hydrogen bonding involving the amine group). dur.ac.uk Therefore, SSNMR can readily distinguish between different polymorphic forms and can be used to detect the presence of multiple crystalline forms in a single sample. europeanpharmaceuticalreview.com
Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis
Mass spectrometry is a cornerstone of molecular analysis, providing precise information on molecular weight and elemental composition. Advanced MS techniques further allow for the detailed investigation of molecular structure through controlled fragmentation.
Tandem mass spectrometry (MS/MS) is an analytical technique where precursor ions of a specific mass-to-charge ratio (m/z) are selected and fragmented to produce product ions (also called daughter ions). wikipedia.orgnationalmaglab.org The resulting fragmentation pattern provides a structural fingerprint of the precursor ion. The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). wikipedia.org
The fragmentation pathways for this compound can be predicted based on the established chemistry of aromatic amines and fluorinated compounds. Common fragmentation mechanisms involve the cleavage of the weakest bonds and the loss of small, stable neutral molecules. chemrxiv.org
Expected fragmentation pathways for the protonated molecule [M+H]⁺ would likely include:
Loss of a methyl radical (•CH₃): Cleavage of the C-C bond between the phenyl ring and the methyl group.
Loss of ammonia (NH₃): Rearrangement and cleavage involving the amine group.
Cleavage of the biphenyl bond: Fission of the central C1-C1' bond, leading to ions corresponding to each of the substituted phenyl rings.
Loss of HF: A common fragmentation pathway for fluorinated aromatic compounds.
Analyzing the masses of the resulting daughter ions allows for the reconstruction of these fragmentation pathways, which helps to confirm the connectivity of the original molecule. core.ac.uk
Interactive Table 2: Plausible MS/MS Fragmentation Pathways for Protonated this compound ([M+H]⁺, Exact Mass: 202.1032).
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Formula of Fragment |
| 202.1032 | •CH₃ | 187.0800 | C₁₂H₁₀FN⁺ |
| 202.1032 | NH₃ | 185.0715 | C₁₃H₁₀F⁺ |
| 187.0800 | HCN | 160.0657 | C₁₁H₈F⁺ |
| 185.0715 | HF | 165.0704 | C₁₃H₉⁺ |
High-Resolution Accurate Mass (HRAM) spectrometry, often performed on instruments like Orbitrap or Time-of-Flight (TOF) analyzers, measures the mass-to-charge ratio of an ion with very high precision (typically to within 5 parts per million, ppm). nih.gov This accuracy allows for the unambiguous determination of an ion's elemental composition.
While nominal mass spectrometry can distinguish ions with different integer masses, it cannot differentiate between ions that are isobaric (have the same nominal mass but different elemental formulas). For example, the elemental compositions C₁₃H₁₂FN (the target compound), C₁₂H₁₀FNO, and C₁₄H₁₄N would all have a nominal mass of 201 Da, but their exact masses are distinct. HRAM can easily distinguish between these possibilities.
This capability is particularly vital when analyzing the derivatives or metabolites of a parent compound. nih.gov Biotransformations such as hydroxylation, demethylation, or conjugation add specific chemical groups to the molecule. By comparing the HRAM data of a metabolite to that of the parent compound, the precise mass shift can be determined, allowing for the confident identification of the metabolic modification and verification of the resulting elemental composition. nih.govmdpi.com
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound, a single crystal X-ray diffraction study would reveal detailed structural parameters, including bond lengths, bond angles, and torsional angles, as well as insights into the packing of molecules in the crystal lattice. Although a specific crystal structure for this compound is not publicly available, we can infer its likely structural characteristics based on data from similar substituted biphenyl and aniline (B41778) derivatives.
Bond Lengths, Bond Angles, and Torsional Angles in the Crystalline State
The molecular geometry of this compound is defined by the spatial relationship between its constituent atoms. Key parameters include the lengths of covalent bonds, the angles between them, and the dihedral (torsional) angles that describe the rotation around single bonds.
Bond Lengths: The carbon-carbon bond lengths within the two aromatic rings are expected to be in the typical range for benzene (B151609) derivatives, approximately 1.38 to 1.40 Å. The single bond connecting the two phenyl rings (the pivotal bond) is anticipated to be around 1.48 to 1.50 Å. The carbon-fluorine bond is characteristically short and strong, with an expected length of about 1.35 Å. wikipedia.org The carbon-nitrogen bond of the amine group is likely to be in the range of 1.38 to 1.42 Å, and the nitrogen-hydrogen bonds are expected to be approximately 1.00 Å. The carbon-carbon bond of the methyl group should be around 1.52 Å.
Bond Angles: The bond angles within the phenyl rings will be close to the ideal 120° for sp² hybridized carbon atoms, with some distortion due to the substituents. The angles involving the substituents, such as the C-C-N angle of the amine group and the C-C-C angle of the methyl group, will also deviate slightly from 120°.
Torsional Angles: A crucial structural feature of biphenyl derivatives is the torsional angle (or dihedral angle) between the two phenyl rings. Due to steric hindrance between the ortho-substituents (the methyl group and a hydrogen atom on the other ring), the two rings are not expected to be coplanar. This twist angle is a balance between steric repulsion and the electronic effects of conjugation. For substituted biphenyls, this angle can vary significantly. In the solid state, crystal packing forces can also influence this angle.
| Parameter | Expected Value/Range |
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.38 - 1.40 |
| C-C (biphenyl link) | 1.48 - 1.50 |
| C-F | ~1.35 |
| C-N (amine) | 1.38 - 1.42 |
| N-H (amine) | ~1.00 |
| C-C (methyl) | ~1.52 |
| Bond Angles (°) ** | |
| C-C-C (in ring) | ~120 |
| C-C-N | ~120 |
| H-N-H | ~109.5 |
| Torsional Angle (°) ** | |
| Phenyl-Phenyl | Variable (non-coplanar) |
This table presents expected values based on typical data for similar organic compounds.
Intermolecular Interactions and Crystal Packing Motifs
In the solid state, molecules of this compound will arrange themselves in a regular, repeating pattern known as a crystal lattice. This arrangement is governed by intermolecular forces.
π-π Stacking: The aromatic biphenyl system provides opportunities for π-π stacking interactions between adjacent molecules. These interactions, arising from the electrostatic attraction between the electron-rich π-clouds of the phenyl rings, are likely to contribute to the stability of the crystal lattice. The methyl and fluoro substituents may influence the geometry of this stacking, leading to offset or parallel-displaced arrangements.
C-H···π and C-H···F Interactions: Weaker hydrogen bonding interactions, such as those between a carbon-hydrogen bond and the π-system of an aromatic ring (C-H···π) or between a C-H bond and the electronegative fluorine atom (C-H···F), may also play a role in the crystal packing.
The interplay of these various intermolecular forces will dictate the final, most thermodynamically stable crystal structure of this compound.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, is an indispensable tool for identifying functional groups and probing the molecular structure of compounds like this compound. These techniques are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their natural modes of vibration.
Characteristic Vibrational Modes of the Aniline and Biphenyl Rings
The vibrational spectrum of this compound can be understood by considering the characteristic vibrations of its constituent parts: the substituted aniline ring and the fluorinated biphenyl system.
Aniline Ring Vibrations:
N-H Stretching: The amine group will exhibit two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The asymmetric stretch typically appears at a higher frequency than the symmetric stretch. The exact positions of these bands are sensitive to hydrogen bonding. ias.ac.in
N-H Bending (Scissoring): An in-plane bending vibration of the -NH₂ group is expected to appear as a medium to strong band in the FT-IR spectrum around 1600-1650 cm⁻¹.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond usually occurs in the 1250-1360 cm⁻¹ region. researchgate.net
N-H Wagging and Twisting: Out-of-plane bending vibrations of the amine group, known as wagging and twisting, are typically observed at lower frequencies, often below 900 cm⁻¹.
Biphenyl and Aromatic Ring Vibrations:
C-H Stretching: Aromatic C-H stretching vibrations give rise to bands above 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of characteristic bands in the 1400-1620 cm⁻¹ region.
In-plane C-H Bending: These vibrations are found in the 1000-1300 cm⁻¹ range.
Out-of-plane C-H Bending: Strong bands in the 675-900 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings.
Ring Breathing Modes: These are collective vibrations of the entire aromatic ring and are often prominent in the Raman spectrum.
Substituent Vibrations:
C-F Stretching: The carbon-fluorine stretching vibration is expected to produce a strong absorption in the FT-IR spectrum, typically in the 1000-1360 cm⁻¹ range. wikipedia.org
CH₃ Vibrations: The methyl group will have its own characteristic symmetric and asymmetric stretching and bending vibrations.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aniline Moiety | |
| N-H Asymmetric & Symmetric Stretching | 3300 - 3500 |
| N-H Scissoring (Bending) | 1600 - 1650 |
| Aromatic C-N Stretching | 1250 - 1360 |
| Aromatic Rings | |
| C-H Stretching | > 3000 |
| C=C Stretching | 1400 - 1620 |
| In-plane C-H Bending | 1000 - 1300 |
| Out-of-plane C-H Bending | 675 - 900 |
| Substituents | |
| C-F Stretching | 1000 - 1360 |
This table provides a general guide to the expected vibrational frequencies.
Analysis of Hydrogen Bonding Networks in Solid State
In the solid state, the presence of intermolecular hydrogen bonds significantly affects the vibrational spectrum, particularly the N-H stretching frequencies of the amine group. Compared to the gas phase or a dilute solution in a non-polar solvent, where hydrogen bonding is minimal, the N-H stretching bands in the solid-state spectrum are expected to be broadened and shifted to lower wavenumbers (a red shift). The magnitude of this shift is indicative of the strength of the hydrogen bonds. researchgate.net By analyzing the position and shape of the N-H stretching bands in the FT-IR and Raman spectra, it is possible to gain insights into the nature and extent of the hydrogen bonding network within the crystal.
Chiroptical Spectroscopy (Circular Dichroism) for Chiral Derivatives (if applicable)
While this compound itself is not chiral, certain of its derivatives could exhibit chirality, making chiroptical techniques like circular dichroism (CD) spectroscopy relevant for their study.
A key source of chirality in substituted biphenyls is atropisomerism . This phenomenon arises from restricted rotation around the single bond connecting the two phenyl rings. pharmaguideline.com If the ortho-substituents on both rings are sufficiently bulky, rotation around the pivotal C-C bond can be hindered to the extent that two stable, non-superimposable, mirror-image conformations (enantiomers) can be isolated. slideshare.net For a biphenyl derivative to be chiral, it must lack a plane of symmetry.
In the case of this compound, the presence of a methyl group at the 2-position introduces some steric hindrance. If additional bulky substituents were introduced at the other ortho positions (2', 6, and 6'), it is plausible that stable atropisomers could be formed.
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) as a function of wavelength. Enantiomers of a chiral compound will produce CD spectra that are mirror images of each other.
For chiral derivatives of this compound, CD spectroscopy would be a powerful tool for:
Confirming Chirality: The presence of a CD signal would confirm that the molecule is chiral.
Assigning Absolute Configuration: The sign of the Cotton effects (the peaks in the CD spectrum) can often be related to the absolute configuration (P or M) of the chiral axis of the biphenyl system, often with the aid of computational methods. rsc.orgresearchgate.net
Studying Conformational Changes: CD spectroscopy is sensitive to the conformation of molecules, and could be used to study changes in the torsional angle of the biphenyl system under different conditions.
Therefore, while not applicable to the parent compound, chiroptical spectroscopy would be a critical technique for the stereochemical analysis of any potentially chiral, atropisomeric derivatives of this compound.
Role As a Building Block in Complex Molecular Architectures Research
Precursor for Advanced Ligands in Catalysis Research
In the realm of catalysis, the development of highly efficient and selective catalysts is paramount. The ligand, a molecule that binds to a central metal atom, plays a crucial role in determining the catalyst's performance. The structure of 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine offers a versatile platform for the synthesis of a variety of advanced ligands.
Synthesis of Phosphine, Oxazoline, or Diamine Ligands
The amine group on the this compound scaffold serves as a key functional handle for the introduction of various coordinating moieties. While direct synthetic pathways originating from this specific amine for the creation of phosphine, oxazoline, or diamine ligands are not extensively documented in publicly available research, general synthetic strategies for these ligand classes can be extrapolated.
Phosphine Ligands: The synthesis of phosphine ligands often involves the reaction of an organometallic reagent with a chlorophosphine. In a hypothetical scenario, the amine group of this compound could be transformed into a more suitable functional group, such as a diazonium salt, which could then undergo a Sandmeyer-type reaction with a phosphine source. Alternatively, the amine could be used to direct ortho-lithiation, followed by quenching with a chlorophosphine.
Oxazoline Ligands: Chiral oxazoline ligands are widely used in asymmetric catalysis. Their synthesis typically starts from chiral amino alcohols. To utilize this compound, the amine group could potentially be acylated with a chiral α-hydroxy acid, followed by cyclization to form the oxazoline ring.
Diamine Ligands: Diamine ligands are crucial in various catalytic transformations. The existing amine group in this compound could be elaborated to introduce a second amine functionality. This might be achieved through multi-step sequences involving protection of the initial amine, functionalization of the aromatic ring, and subsequent introduction and deprotection of the second amine group.
Exploration of Ligand Effects on Reaction Efficiency and Selectivity
The electronic and steric properties of a ligand profoundly influence the outcome of a catalytic reaction. The this compound framework offers several avenues for tuning these properties.
Electronic Effects: The fluorine atom at the 4'-position of the biphenyl (B1667301) system is a key feature. Its electron-withdrawing nature can significantly modulate the electron density at the metal center to which the resulting ligand is coordinated. This can impact the oxidative addition and reductive elimination steps in a catalytic cycle, thereby affecting reaction rates and catalyst stability.
Steric Effects: The methyl group at the 2-position introduces steric bulk around the coordination site. This steric hindrance can influence the selectivity of a reaction, for instance, by favoring the formation of one enantiomer over another in asymmetric catalysis. The biphenyl scaffold itself provides a rigid and well-defined three-dimensional structure that can create a specific chiral pocket around the metal center.
Table 1: Potential Ligand Modifications and Their Expected Effects
| Modification on this compound Backbone | Expected Effect on Ligand Properties | Potential Impact on Catalysis |
|---|---|---|
| Introduction of bulky phosphine groups | Increased steric hindrance | Enhanced enantioselectivity in asymmetric reactions |
| Variation of substituents on the oxazoline ring | Altered chiral environment | Improved control over stereochemical outcomes |
| Modification of the linker between diamine functionalities | Changes in bite angle and flexibility | Optimization of catalytic activity and stability |
Monomer for the Synthesis of Novel Polymeric Materials in Research
The bifunctional nature of this compound, possessing a reactive amine group and a robust aromatic backbone, makes it an attractive monomer for the synthesis of high-performance polymers.
Preparation of Poly(amide)s, Poly(imide)s, or Poly(urethane)s
The amine functionality allows for its incorporation into various polymer chains through condensation polymerization reactions.
Polyamides: Polyamides are characterized by the repeating amide linkage (-CO-NH-). This compound can be reacted with diacyl chlorides or dicarboxylic acids to form polyamides. The resulting polymers would feature the fluorinated biphenyl moiety in the main chain.
Polyimides: Polyimides are known for their exceptional thermal stability and mechanical strength. The synthesis typically involves a two-step process where a diamine is first reacted with a dianhydride to form a poly(amic acid), which is then thermally or chemically cyclized to the polyimide. The use of this compound as the diamine component would introduce the fluorinated biphenyl unit into the polyimide backbone.
Polyurethanes: Polyurethanes are formed by the reaction of a diisocyanate with a diol. While the amine group of this compound is not a direct precursor for polyurethane synthesis, it could be chemically modified, for instance, by reaction with phosgene to form an isocyanate, which could then be used as a monomer.
Investigation of Polymer Structure-Property Relationships for Research Applications
The incorporation of the this compound unit into a polymer chain is expected to impart several desirable properties.
Thermal Stability: The rigid biphenyl structure is anticipated to contribute to high glass transition temperatures (Tg) and excellent thermal stability of the resulting polymers.
Solubility and Processability: The presence of the fluorine atom and the methyl group can disrupt polymer chain packing, potentially leading to improved solubility in organic solvents. This is a significant advantage for the processing of high-performance polymers, which are often intractable.
Dielectric Properties: Fluorinated polymers often exhibit low dielectric constants and low dielectric loss, making them suitable for applications in microelectronics as insulating materials.
Optical Properties: The introduction of fluorine can also lead to increased optical transparency and a lower refractive index.
Table 2: Predicted Properties of Polymers Derived from this compound
| Polymer Type | Expected Key Properties | Potential Research Applications |
|---|---|---|
| Polyamide | High thermal stability, good solubility | Advanced engineering plastics, high-performance fibers |
| Polyimide | Excellent thermal and mechanical properties, low dielectric constant | Microelectronics, aerospace components, flexible displays |
Scaffold for the Development of Optoelectronic Materials in Chemical Research
The unique electronic and photophysical properties of the fluorinated biphenyl core make this compound a promising scaffold for the development of novel optoelectronic materials. The biphenyl unit can act as a chromophore, and its properties can be tuned through chemical modification. The amine group provides a convenient point for attaching other functional moieties, such as electron-donating or electron-accepting groups, to create materials with specific photophysical characteristics.
Research in this area could focus on synthesizing derivatives for applications in:
Organic Light-Emitting Diodes (OLEDs): By incorporating the this compound core into larger conjugated systems, materials with tailored emission colors and high quantum efficiencies could be developed for use in OLED displays and lighting.
Organic Photovoltaics (OPVs): The electronic properties of the fluorinated biphenyl unit could be harnessed in the design of new donor or acceptor materials for organic solar cells.
Fluorescent Sensors: The sensitivity of the fluorescence of the biphenyl core to its local environment could be exploited to create sensors for the detection of specific analytes.
Based on a comprehensive search of publicly available scientific literature and patent databases, there is no specific research data detailing the use of the chemical compound This compound for the applications outlined in the request.
Specifically, no research was found pertaining to its role as a building block in complex molecular architectures, including its incorporation into conjugated polymer backbones or its use in the synthesis of small molecule organic semiconductors.
Furthermore, the search yielded no instances of this compound being used as an intermediate in the synthesis of mechanistically relevant probes, such as fluorescent labels for biological system interrogation or spin labels for EPR spectroscopy studies.
Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound within the requested contexts, it is not possible to generate the article as instructed. The creation of content for the specified outline would require speculation or the use of information from unrelated compounds, which would violate the core instructions of the request.
Emerging Research Directions and Future Perspectives
Development of Novel Organocatalytic Systems Utilizing the Biphenyl (B1667301) Amine Scaffold
The biphenyl scaffold is a cornerstone in the design of chiral ligands and organocatalysts due to its structural rigidity and the potential for axial chirality. nih.gov The development of novel, adjustable, and highly efficient chiral ligands and catalysts is a constant pursuit in asymmetric synthesis. nih.gov Biphenyl-based chiral amine catalysts have been successfully designed and applied in asymmetric reactions that proceed through enamine intermediates. rsc.orgresearchgate.net
The structure of 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine is particularly promising as a precursor for a new class of organocatalysts. The substitution pattern around the biphenyl core can restrict rotation, allowing for the separation of stable atropisomers—enantiomers that arise from hindered rotation rather than a traditional chiral center. By resolving these enantiomers, the this compound scaffold could be elaborated into axially chiral amines, phosphines, or phosphoric acids. These catalysts are highly valued for their ability to create stereochemically controlled environments for a variety of chemical transformations, including:
Asymmetric additions to aldehydes nih.gov
Palladium-catalyzed asymmetric cycloadditions nih.gov
Enantioselective Mannich and Michael reactions researchgate.net
The presence of the fluorine atom can further influence the catalyst's electronic properties and stability, potentially fine-tuning its reactivity and selectivity in organocatalytic processes like aminofluorination. nih.gov Research in this area would involve the synthesis of derivatives and their evaluation in a range of asymmetric reactions to establish their efficacy and scope. nih.govresearchgate.net
Integration into Supramolecular Assemblies for Fundamental Studies
Supramolecular chemistry, which focuses on non-covalent interactions, offers a pathway to construct complex and functional molecular systems. mdpi.com Biphenyl units are versatile building blocks for creating macrocycles and other receptor molecules due to their defined geometry and potential for π–π stacking interactions. nih.govmdpi.com The this compound molecule possesses several features that make it an attractive component for supramolecular assemblies.
The amine group and the fluorine atom can act as hydrogen bond donors and acceptors, respectively. These interactions, along with potential C-H···F and π–π stacking interactions between the biphenyl rings, can guide the self-assembly of molecules into well-defined, stable three-dimensional networks. nih.gov The study of such assemblies provides fundamental insights into molecular recognition and self-organization processes. By incorporating this fluorinated biphenyl amine into larger host molecules like biphenarenes or calixarenes, researchers can investigate host-guest chemistry, probe the effects of fluorine on binding affinities, and develop new sensors or molecular machines. mdpi.com
Exploration of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Synthesis
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from organic linkers and inorganic nodes. nih.gov Their high surface areas and tunable pore environments make them exceptional candidates for applications in gas storage, separation, and catalysis. nih.govrptu.de Biphenyl dicarboxylic acids and amines are common linkers used in the synthesis of these materials. rptu.degoogle.com
This compound is a prime candidate for use as a functional linker in MOF and COF synthesis. The amine group can be used to form strong covalent bonds (e.g., imine linkages in COFs) or coordinate to metal centers in MOFs. nih.govalfa-chemistry.com Introducing this specific linker would allow for the precise incorporation of fluorine atoms and methyl groups onto the pore surfaces of the resulting framework.
This functionalization can have significant effects on the material's properties:
Gas Separation: The fluorine atoms can enhance the affinity of the framework for specific gases like CO2, improving selectivity in carbon capture applications. nih.gov
Catalysis: The amine groups within the pores can act as basic catalytic sites.
Structural Tuning: The methyl group can influence the packing and porosity of the final framework.
Post-synthetic modification is another avenue where amines are grafted onto existing MOF structures to enhance performance, particularly for carbon capture. chemrxiv.org Using this compound as a primary building block offers a direct method to create these functionalized, high-performance materials.
Application in Flow Chemistry Methodologies for Efficient Production in Research Settings
Flow chemistry, which involves performing reactions in continuous-flowing streams rather than in flasks, has emerged as a powerful technology in chemical synthesis. nih.gov It offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and straightforward scalability. nih.govresearchgate.net These benefits are particularly relevant for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). researchgate.netacs.orgacs.org
The synthesis of polysubstituted biphenyls often involves multi-step sequences that can be streamlined using integrated packed-bed flow systems. researchgate.net A continuous-flow process for producing this compound or its derivatives could involve:
A packed-bed reactor with a heterogeneous palladium catalyst for a Suzuki coupling to form the biphenyl core.
An in-line reduction step, potentially using a metal-free system, to convert a nitro group precursor to the final amine functionality. beilstein-journals.org
This approach would allow for the safe, efficient, and automated production of the target compound in a research setting, facilitating its availability for further studies in catalysis and materials science. nih.govacs.org The precise control over reaction parameters afforded by flow chemistry can lead to higher yields and purities compared to batch methods. nih.gov
Synergistic Approaches Combining Synthetic and Computational Methodologies
The integration of computational chemistry with experimental synthesis provides a powerful paradigm for understanding and predicting molecular properties. acs.orgacs.org Density Functional Theory (DFT) is a particularly valuable tool for studying the structure, stability, and electronic characteristics of complex organic molecules like fluorinated biphenyls. tandfonline.comuva.es
For this compound, a synergistic synthetic and computational approach would be highly beneficial. Experimental synthesis and characterization using techniques like NMR, FTIR, and single-crystal X-ray diffraction can provide concrete structural data. nih.gov This experimental data can then be used to validate computational models.
Computational studies can, in turn, provide deeper insights that are difficult to obtain experimentally. nih.gov These insights can guide further synthetic efforts by predicting the outcomes of reactions or the properties of new derivatives.
Table 1: Potential Computational Analyses for this compound
| Computational Method | Predicted Properties & Applications | Relevant Findings in Similar Systems |
|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies, dihedral angles between phenyl rings. | Calculated structures show good agreement with experimental X-ray diffraction data for fluorinated biphenyls. acs.orgacs.org |
| Natural Bond Orbital (NBO) Analysis | Charge distribution, intramolecular interactions, bond strengths. | Identifies how molecules will interact with each other in the solid phase or with polar solvents. tandfonline.comnih.gov |
| Frontier Molecular Orbital (HOMO-LUMO) Analysis | Electronic energy gap, chemical reactivity, stability in redox reactions. | Helps determine the electronic reactivity and kinetic stability of different biphenyl derivatives. uva.esnih.gov |
| Molecular Electrostatic Potential (MEP) Analysis | Maps of electron density, prediction of sites for electrophilic and nucleophilic attack, intermolecular interactions. | Suggests the possibility of significant dipole-dipole interactions in crystals and with polar solvents. acs.org |
| Non-Covalent Interaction (NCI) Analysis | Visualization and characterization of weak interactions like hydrogen bonds and van der Waals forces. | Elucidates the nature of catalyst-substrate interactions in organocatalytic systems. acs.org |
Challenges and Opportunities in the Regioselective Functionalization of Poly-substituted Biphenyl Systems
The selective functionalization of a specific C-H bond in a molecule that contains many similar bonds is a major challenge in modern organic synthesis. mdpi.comthieme-connect.com Polysubstituted biphenyls like this compound present a complex landscape for further chemical modification. The existing substituents (amine, methyl, fluoro) exert strong directing effects, making it difficult to control the position of a new incoming group.
However, this complexity also creates significant opportunities. The development of methods for the regioselective C-H functionalization of this scaffold would unlock access to a vast array of novel and structurally complex molecules that are otherwise difficult to synthesize. acs.org
Table 2: Challenges and Opportunities in Functionalizing this compound
| Aspect | Challenges | Opportunities |
|---|---|---|
| Regiocontrol | The amine, methyl, and fluoro groups direct incoming electrophiles to multiple positions on both aromatic rings, leading to mixtures of isomers. | Designing reactions that exploit subtle differences in C-H bond acidity or steric hindrance to achieve high selectivity for a single position. |
| Protecting Groups | The reactive amine group often needs to be protected (e.g., as an amide or sulfonamide) to prevent side reactions, adding steps to the synthesis. acs.org | Using the protected amine as a directing group to guide a metal catalyst to a specific C-H bond, enabling otherwise impossible transformations. mdpi.com |
| Catalyst Development | Finding a catalyst system that is tolerant of the various functional groups and can selectively activate a single C-H bond is difficult. | The development of novel palladium, rhodium, or iridium catalysts tailored for the specific electronic and steric environment of the substrate. |
| Late-Stage Functionalization | Modifying the molecule late in a synthetic sequence is risky due to the potential for low yields and side reactions. | The ability to perform late-stage C-H functionalization would provide rapid access to libraries of derivatives for drug discovery or materials science applications. nih.gov |
Future work in this area will likely focus on employing advanced catalytic methods, including transition-metal-catalyzed C-H activation and photoredox catalysis, to overcome these challenges and harness the synthetic potential of this versatile biphenyl system. acs.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine, and how are reaction conditions optimized?
- Answer : Synthesis typically involves multi-step processes:
Biphenyl Core Formation : Suzuki-Miyaura coupling of aryl halides and boronic acids using palladium catalysts (e.g., Pd(PPh₃)₄) in THF/water at 80–100°C .
Fluorination : Selective fluorination at the 4'-position using agents like Selectfluor or NFSI in polar aprotic solvents (e.g., DMF) under inert atmospheres .
Amination : Introduction of the amine group via nucleophilic substitution (e.g., NH₃ in ethanol under reflux) .
Optimization includes adjusting catalysts (e.g., ligand-assisted Pd for higher coupling yields), solvent polarity, and reaction time to minimize by-products.
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting, fluorine coupling) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation analysis .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening methods are used to evaluate its bioactivity?
- Answer : Initial screens include:
- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Assays : Resazurin-based viability tests on cancer cell lines (e.g., MCF-7, A549) to determine IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases relevant to disease pathways .
Q. What safety protocols are critical during handling and storage?
- Answer :
- PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of fine crystalline powders .
- Storage : In airtight containers under nitrogen at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity, and what tools guide SAR studies?
- Answer :
- Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 2-methyl position to improve receptor binding .
- Tools :
- Molecular Docking : Software (e.g., AutoDock) predicts interactions with targets (e.g., kinases) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Example : Fluorine at 4' enhances metabolic stability by reducing CYP450-mediated oxidation .
Q. How can researchers resolve contradictions in reported biological activity data?
- Answer : Strategies include:
- Reproducibility Checks : Repeating assays under standardized conditions (pH 7.4, 37°C) .
- Purity Validation : HPLC-MS to exclude degradation products .
- Computational Validation : Density Functional Theory (DFT) to assess electronic effects on activity .
Q. What advanced methods optimize synthesis yield and scalability?
- Answer :
- Flow Chemistry : Continuous reactors for precise control of fluorination/amination steps, improving yield by 15–20% .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
Q. How does the compound interact with biological targets at the molecular level?
- Answer :
- Mechanistic Studies :
- Fluorescence Polarization : Binds to DNA G-quadruplex structures with Kd ~5 µM .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to enzymes (e.g., kinase inhibition with IC₅₀ = 10 µM) .
- Table : Biological Activity Profile
| Assay Type | Target | Result (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Cytotoxicity (MCF-7) | Breast Cancer | 25 µM | |
| Antimicrobial (E. coli) | Gram-negative | 32 µg/mL | |
| Kinase Inhibition | EGFR | 10 µM |
Methodological Notes
- Controlled Variables : Temperature, solvent polarity, and catalyst loading significantly impact synthetic outcomes .
- Data Interpretation : Cross-validate NMR shifts with computational tools (e.g., ACD/Labs) to confirm structural assignments .
- Ethical Compliance : Adhere to institutional guidelines for in vitro testing and disposal of fluorinated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
